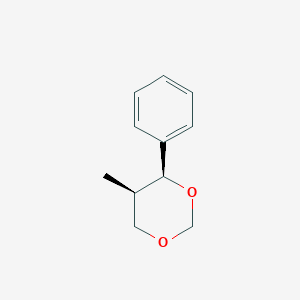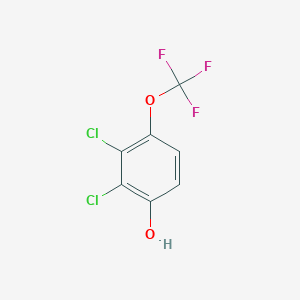![molecular formula C16H24IN3O2 B13348282 (3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines a pyrroloindole core with a carbamate group and an iodomethane moiety, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane typically involves multiple steps, starting with the formation of the pyrroloindole core. This can be achieved through cyclization reactions involving suitable precursors. The introduction of the N-methylcarbamate group is usually done via carbamoylation reactions, where a methyl isocyanate or similar reagent is used. The final step involves the addition of the iodomethane group, which can be accomplished through nucleophilic substitution reactions using iodomethane as the alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and carbamoylation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodomethane group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the iodomethane group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by carbamoylation of active site residues, while the pyrroloindole core may interact with other biological molecules. The iodomethane moiety can facilitate the compound’s entry into cells or its binding to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate: Lacks the iodomethane group, which may affect its reactivity and biological activity.
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its properties.
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;chloromethane: Contains a chloromethane group instead of iodomethane, which may influence its chemical behavior.
Uniqueness
The presence of the iodomethane group in (3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane makes it unique compared to its analogs. This group can enhance the compound’s reactivity and potentially its biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H24IN3O2 |
|---|---|
Poids moléculaire |
417.28 g/mol |
Nom IUPAC |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane |
InChI |
InChI=1S/C15H21N3O2.CH3I/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H3 |
Clé InChI |
KSCSBQUNGQJYHP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


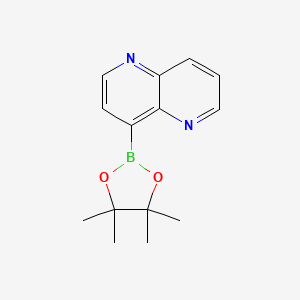
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
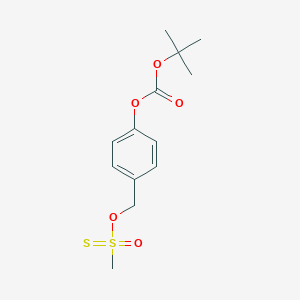
![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)

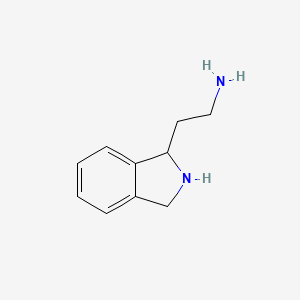

![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
